molecular formula C20H24FN3O4S B2815132 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-51-2

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide

Cat. No. B2815132
M. Wt: 421.49
InChI Key: YUBHLIXBRJJHFX-UHFFFAOYSA-N
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Description

“N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a chemical compound with the molecular formula CHFNO. Its average mass is 355.449 Da and its monoisotopic mass is 355.205994 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, one study described the synthesis of a series of analogues of a compound with a similar structure . Another study reported the synthesis of a compound with a similar structure using a two-step process, starting with the 18F-labelling of an iodobenzene-iodonium precursor, followed by a Pd-catalyzed N-arylation of the intermediate .


Molecular Structure Analysis

The molecular structure of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds has been analyzed in several studies . For instance, one study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds have been studied . For example, one study reported that weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” have been analyzed . For instance, one study reported that the compound has an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da .

Scientific Research Applications

Neuroimaging and Receptor Study

The compound has been utilized in the development of radiolabeled antagonists for positron emission tomography (PET) imaging, specifically targeting serotonin 5-HT1A receptors. Such applications are crucial for studying the serotonergic neurotransmission within the brain, offering insights into the functioning of serotonin in various neurological conditions. The research conducted on radiolabeled antagonists like [18F]p-MPPF, which shares a structural resemblance with N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide, exemplifies the compound's potential in neuroimaging. These studies have encompassed chemistry, radiochemistry, animal models, and even human data, contributing significantly to our understanding of the serotonergic system (A. Plenevaux et al., 2000).

Antioxidant Properties

Exploratory research into the antioxidant capabilities of derivatives containing similar structural components has been conducted. These studies aimed to characterize the antioxidant profile of compounds with the 4´-(substituted phenyl)piperazin-1´-yl fragment, revealing promising scavenging potentials and ferric reducing antioxidant power (FRAP). Such insights are vital for understanding the broader applications of these compounds in pharmaceutical development and their potential therapeutic benefits (I. Malík et al., 2017).

Pharmacological Properties

Further investigations have delved into the pharmacological properties of benzamide derivatives, highlighting their selectivity as serotonin 4 receptor agonists. This research underscores the compound's utility in enhancing gastrointestinal motility, with implications for treating disorders of the digestive system. Such studies demonstrate the compound's versatility and potential as a prokinetic agent, offering a novel approach to gastrointestinal treatment with reduced side effects (S. Sonda et al., 2004).

Receptor Ligand Binding and Drug Development

Research on structural modifications of similar compounds for enhancing dopamine D(4) receptor affinity provides a foundation for developing new therapeutic agents targeting neurological and psychiatric disorders. These studies have identified specific structural features crucial for maintaining or enhancing receptor affinity, contributing to the design of more effective drugs (R. Perrone et al., 2000).

Safety And Hazards

The safety and hazards of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds have been studied . For example, one study observed that these compounds produced loss of cell viability of MCF-10A cells .

Future Directions

The future directions for the research on “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds are promising . For instance, one study suggested that further modification of the chemical structure of a similar compound may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-8-2-16(3-9-19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBHLIXBRJJHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide

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